Cas no 1361876-43-8 (2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol)

2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
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- 2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol
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- インチ: 1S/C12H8Cl3NO/c13-10-3-1-2-9(11(10)14)7-4-8(6-17)12(15)16-5-7/h1-5,17H,6H2
- InChIKey: WMCJJQQMDOEDBJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1C1C=NC(=C(CO)C=1)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 254
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 33.1
2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023024076-1g |
2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol |
1361876-43-8 | 97% | 1g |
$1,797.60 | 2022-04-02 | |
Alichem | A023024076-500mg |
2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol |
1361876-43-8 | 97% | 500mg |
$1,009.40 | 2022-04-02 | |
Alichem | A023024076-250mg |
2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol |
1361876-43-8 | 97% | 250mg |
$700.40 | 2022-04-02 |
2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanolに関する追加情報
Introduction to 2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol (CAS No. 1361876-43-8)
2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol, identified by its Chemical Abstracts Service (CAS) number 1361876-43-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive study in drug discovery and development.
The molecular structure of 2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol consists of a pyridine core substituted with chloro and methoxy functional groups, further modified by a dichlorophenyl moiety at the 5-position. This arrangement imparts unique electronic and steric properties to the molecule, which are critical in determining its interactions with biological targets. The presence of multiple halogen atoms enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring pyridine derivatives. Pyridine-based scaffolds are prevalent in many FDA-approved drugs due to their ability to modulate various biological pathways. Specifically, 2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol has been investigated for its possible role in inhibiting enzymes and receptors involved in inflammatory and infectious diseases. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes or peroxisome proliferator-activated receptors (PPARs).
The synthesis of 2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol involves multi-step organic reactions, typically starting from commercially available pyridine derivatives. The introduction of chlorine atoms at the 2- and 3-positions of the phenyl ring is achieved through chlorination reactions, followed by selective methylation at the 3-position of the pyridine ring. These synthetic pathways highlight the compound's utility as a building block for more complex molecules.
One of the most compelling aspects of 2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol is its versatility in medicinal chemistry. Researchers have leveraged its structural features to design analogs with enhanced potency and selectivity. For instance, modifications at the chloro-substituted positions can fine-tune the compound's affinity for specific biological targets. This adaptability makes it an attractive candidate for structure-based drug design (SBDD) approaches.
Recent advances in computational chemistry have further accelerated the exploration of 2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol's pharmacological profile. Molecular docking studies have been employed to predict its binding interactions with proteins such as kinases and transcription factors. These virtual screening techniques have identified promising leads for further experimental validation. Additionally, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are crucial for understanding its reactivity and mechanism of action.
The role of 2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol in addressing unmet medical needs is underscored by ongoing clinical trials and preclinical studies. Researchers are particularly interested in its potential applications in oncology and immunology. In oncology, pyridine derivatives have shown promise as inhibitors of tyrosine kinases, which are aberrantly activated in many cancer types. Similarly, in immunology, compounds targeting immune checkpoint proteins could offer new therapeutic strategies for autoimmune diseases.
The environmental and safety considerations associated with 2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol are also important factors in its development. While it does not fall under hazardous or controlled substance categories, proper handling protocols must be followed to ensure safe laboratory practices. Waste disposal methods should adhere to regulatory guidelines to minimize environmental impact.
In conclusion,2-Chloro-5-(2,3-dichlorophenyl)pyridine-3-methanol (CAS No. 1361876-43-8) represents a promising candidate for further pharmaceutical research. Its unique structural features and potential biological activities make it a valuable asset in drug discovery efforts aimed at treating various diseases. As scientific understanding continues to evolve, this compound is likely to play an increasingly significant role in developing next-generation therapeutics.
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